N-(1-cyano-1-methylpropyl)-2-(4-fluorophenyl)acetamide
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Overview
Description
N-(1-cyano-1-methylpropyl)-2-(4-fluorophenyl)acetamide, also known as FUB-144, is a synthetic cannabinoid that belongs to the family of indole-3-carboxamides. It was first identified in 2013 as a potent agonist of the CB1 and CB2 receptors, which are the primary targets of the endocannabinoid system in the human body. FUB-144 has gained significant attention from researchers due to its potential applications in various scientific fields, including pharmacology, toxicology, and neuroscience.
Mechanism Of Action
N-(1-cyano-1-methylpropyl)-2-(4-fluorophenyl)acetamide acts as a potent agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are widely distributed in the human body. Upon binding to these receptors, N-(1-cyano-1-methylpropyl)-2-(4-fluorophenyl)acetamide induces a conformational change that activates the associated G proteins and triggers downstream signaling pathways. This leads to the modulation of various physiological processes, including neurotransmitter release, ion channel activity, and gene expression.
Biochemical and Physiological Effects:
The use of N-(1-cyano-1-methylpropyl)-2-(4-fluorophenyl)acetamide has been shown to have significant biochemical and physiological effects on the human body. It has been reported to induce a range of psychoactive effects, including euphoria, relaxation, and altered sensory perception. N-(1-cyano-1-methylpropyl)-2-(4-fluorophenyl)acetamide has also been shown to have analgesic properties, which may be useful in the treatment of chronic pain conditions. Additionally, N-(1-cyano-1-methylpropyl)-2-(4-fluorophenyl)acetamide has been shown to modulate the immune system, which may have implications for the treatment of inflammatory disorders.
Advantages And Limitations For Lab Experiments
One of the main advantages of using N-(1-cyano-1-methylpropyl)-2-(4-fluorophenyl)acetamide in laboratory experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows researchers to investigate the specific effects of synthetic cannabinoids on these receptors, which may have implications for the development of novel therapeutic agents. However, one of the limitations of using N-(1-cyano-1-methylpropyl)-2-(4-fluorophenyl)acetamide is its potential for abuse and dependence, which may limit its use in certain research contexts.
Future Directions
There are several potential future directions for research involving N-(1-cyano-1-methylpropyl)-2-(4-fluorophenyl)acetamide. One area of interest is the development of novel synthetic cannabinoids that have improved selectivity and safety profiles. Another area of interest is the investigation of the long-term effects of synthetic cannabinoids on the human body, particularly in relation to the development of addiction and other adverse effects. Additionally, N-(1-cyano-1-methylpropyl)-2-(4-fluorophenyl)acetamide may have potential applications in the treatment of various medical conditions, including chronic pain, inflammation, and neurological disorders.
Synthesis Methods
The synthesis of N-(1-cyano-1-methylpropyl)-2-(4-fluorophenyl)acetamide involves the reaction of 4-fluoroaniline with 1-cyano-1-methylpropan-2-amine in the presence of acetic acid and acetic anhydride. The resulting intermediate is then reacted with 2-bromoacetophenone in the presence of potassium carbonate and DMF to obtain the final product. The purity of N-(1-cyano-1-methylpropyl)-2-(4-fluorophenyl)acetamide can be improved through recrystallization using a suitable solvent.
Scientific Research Applications
N-(1-cyano-1-methylpropyl)-2-(4-fluorophenyl)acetamide has been widely used in scientific research to investigate the pharmacological properties of synthetic cannabinoids. It has been shown to have high affinity and selectivity for the CB1 and CB2 receptors, which are involved in various physiological processes such as pain perception, appetite regulation, and immune function. N-(1-cyano-1-methylpropyl)-2-(4-fluorophenyl)acetamide has also been used to study the effects of synthetic cannabinoids on the cardiovascular system, respiratory system, and central nervous system.
properties
IUPAC Name |
N-(2-cyanobutan-2-yl)-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O/c1-3-13(2,9-15)16-12(17)8-10-4-6-11(14)7-5-10/h4-7H,3,8H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUUVHRGWNSJRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)CC1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-methylpropyl)-2-(4-fluorophenyl)acetamide |
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